molecular formula C11H9ClFN3O B5468027 N-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5468027
M. Wt: 253.66 g/mol
InChI Key: JLRBVILVQMWBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CFMP, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide's mechanism of action is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in cell proliferation and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. This compound has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit angiogenesis. In neurology, this compound has been shown to inhibit the formation of beta-amyloid plaques. This compound has also been shown to have immunomodulatory effects, such as inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potential therapeutic applications in various fields. This compound's ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for cancer research. This compound's ability to inhibit the formation of beta-amyloid plaques makes it a potential candidate for Alzheimer's disease research. This compound's immunomodulatory effects make it a potential candidate for autoimmune disease research. One limitation of this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for N-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide research. One direction is to further study this compound's mechanism of action to better understand its therapeutic potential. Another direction is to explore this compound's potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to investigate this compound's potential use in treating various types of cancer and autoimmune diseases.

Synthesis Methods

N-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-fluoroaniline with methyl isobutyrylacetate to form 4-chloro-2-fluoro-N-methylacetanilide. This intermediate is then reacted with hydrazine hydrate to form this compound.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been studied for its potential use in treating Alzheimer's disease by inhibiting the formation of beta-amyloid plaques. This compound has also been studied for its immunomodulatory effects, which could potentially be used in the treatment of autoimmune diseases.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O/c1-16-10(4-5-14-16)11(17)15-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRBVILVQMWBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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